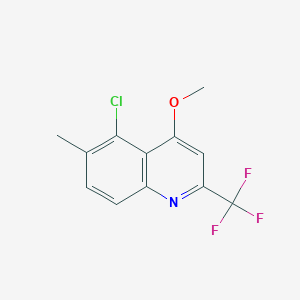

5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline

Übersicht

Beschreibung

“5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown . Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . It is also a versatile building block in the chemical industry .

Synthesis Analysis

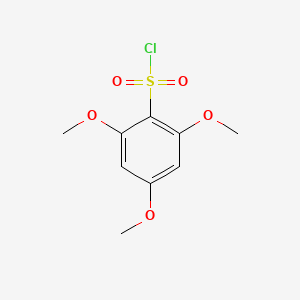

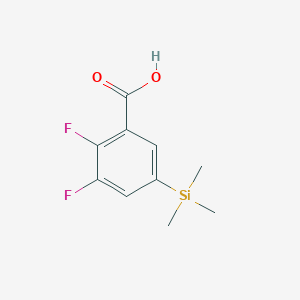

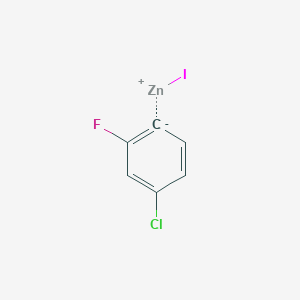

The synthesis of quinoline derivatives has been a subject of interest for many researchers. The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClC1=CC (C (F) (F)F)=NC (C=C2)=C1C=C2OC .

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The trifluoromethyl group in similar compounds has been shown to lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a common pathway in the synthesis of such compounds . This reaction involves the formation of a new carbon-carbon bond through the transmetalation of nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The presence of the trifluoromethyl group can significantly impact the chemical reactivity and physico-chemical behavior of the compound , potentially influencing its bioavailability.

Result of Action

The presence of the trifluoromethyl group in similar compounds has been associated with improved drug potency .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the compound’s chemical reactivity, physico-chemical behavior, and biological activity .

Vorteile Und Einschränkungen Für Laborexperimente

5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline has several advantages for lab experiments, including its high purity and yield, and its potent anticancer, anti-inflammatory, and antibacterial activity. However, this compound also has some limitations, including its high cost and limited availability. In addition, this compound may have off-target effects, leading to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the research and development of 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of this compound. Another direction is the identification of new therapeutic applications for this compound, such as in the treatment of viral infections or autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its cellular targets. Finally, the development of more potent and selective analogs of this compound may lead to the development of more effective therapies for various diseases.

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In addition, this compound has been shown to exhibit anti-inflammatory and antibacterial activity. It inhibits the production of pro-inflammatory cytokines and chemokines and reduces bacterial growth by disrupting the bacterial cell membrane.

Eigenschaften

IUPAC Name |

5-chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3NO/c1-6-3-4-7-10(11(6)13)8(18-2)5-9(17-7)12(14,15)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNBUMKBFZRYDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202468 | |

| Record name | 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

537033-75-3 | |

| Record name | 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

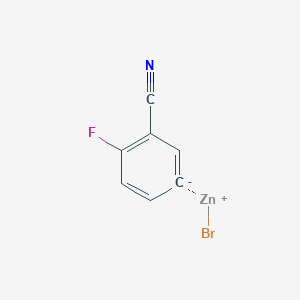

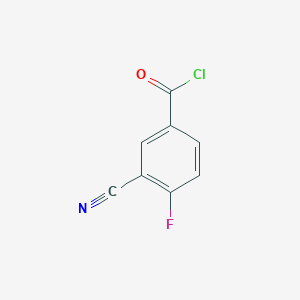

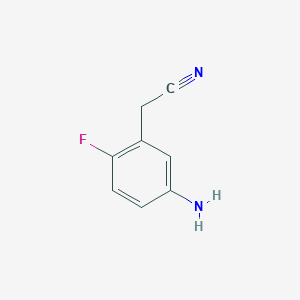

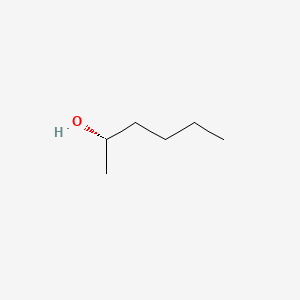

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)

![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)

![N-{[(3-chloro-4-fluoroanilino)carbonyl]oxy}butanimidoyl chloride](/img/structure/B3042175.png)